4-Sulfamoylphenyl 4-guanidinobenzoate methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ONO-3307 is a synthetic protease inhibitor known for its ability to competitively inhibit a variety of proteases, including trypsin, thrombin, plasma kallikrein, plasmin, pancreatic kallikrein, and chymotrypsin . This compound has shown significant protective effects against liver injury and has been used in the study of thrombosis and protease-mediated diseases .
Applications De Recherche Scientifique
ONO-3307 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study protease inhibition and enzyme kinetics.
Biology: Investigated for its effects on various biological processes, including inflammation and coagulation.
Medicine: Explored as a potential therapeutic agent for conditions such as acute pancreatitis, thrombosis, and disseminated intravascular coagulation.
Industry: Utilized in the development of new protease inhibitors and related pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: ONO-3307 is synthesized through a series of chemical reactions involving the formation of a sulfonamide and guanidine group. The key steps include:
- Formation of 4-sulfamoyl phenyl-4-guanidinobenzoate methanesulfonate.
- Reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of ONO-3307 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Controlled reaction conditions to minimize by-products.
- Purification steps such as crystallization and chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: ONO-3307 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .
Mécanisme D'action
ONO-3307 exerts its effects by competitively inhibiting the active sites of various proteases. This inhibition prevents the proteases from catalyzing the hydrolysis of peptide bonds in proteins, thereby reducing their activity. The molecular targets include trypsin, thrombin, plasma kallikrein, plasmin, pancreatic kallikrein, and chymotrypsin. The pathways involved in its mechanism of action include the inhibition of protease-mediated processes such as coagulation and inflammation .
Comparaison Avec Des Composés Similaires
ONO-3307 is unique in its broad-spectrum inhibitory activity against multiple proteases. Similar compounds include:
Gabexate mesilate: Another protease inhibitor used in the treatment of acute pancreatitis and disseminated intravascular coagulation.
Nafamostat mesilate: A protease inhibitor with applications in the treatment of pancreatitis and coagulation disorders.
Aprotinin: A naturally occurring protease inhibitor used to reduce bleeding during surgery
ONO-3307 stands out due to its synthetic origin and specific inhibitory profile, making it a valuable tool in both research and therapeutic applications .
Propriétés
Numéro CAS |
76472-28-1 |
---|---|
Formule moléculaire |
C14H14N4O4S |
Poids moléculaire |
334.35 g/mol |
Nom IUPAC |
(4-sulfamoylphenyl) 4-(diaminomethylideneamino)benzoate |
InChI |
InChI=1S/C14H14N4O4S/c15-14(16)18-10-3-1-9(2-4-10)13(19)22-11-5-7-12(8-6-11)23(17,20)21/h1-8H,(H4,15,16,18)(H2,17,20,21) |
Clé InChI |
YFUQTMNUQVFBBS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)S(=O)(=O)N)N=C(N)N |
SMILES canonique |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)S(=O)(=O)N)N=C(N)N |
Synonymes |
4-sulfamoylphenyl 4-guanidinobenzoate methanesulfonate 4-sulfamoylphenyl 4-guanidinobenzoate monomethanesulfonate ONO 3307 ONO-3307 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.